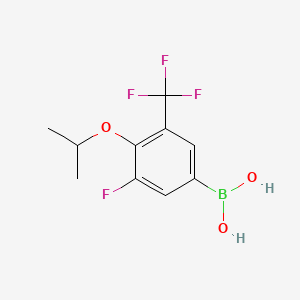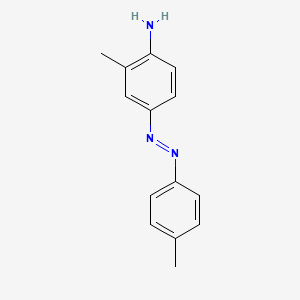
o-Toluidine, 4-(p-tolylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline typically involves the diazotization of 4-methylbenzenamine followed by coupling with 2-methylaniline. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt formed during diazotization. The coupling reaction is carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Products include nitroso compounds and nitro compounds.
Reduction: Products are primarily aromatic amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug development due to its structural properties.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can interact with various biological molecules. The pathways involved include electron transfer and formation of reactive intermediates that can bind to proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-methylphenyl)diazenyl]aniline
- 2-methyl-4-[(Z)-(2-methylphenyl)diazenyl]aniline
- 4-methyl-2-[(E)-(4-methylphenyl)diazenyl]aniline
Uniqueness
2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the methyl group at the 2-position and the (E)-configuration of the azo group contribute to its stability and reactivity, making it suitable for various applications.
Properties
CAS No. |
2834-78-8 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-methyl-4-[(4-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-10-3-5-12(6-4-10)16-17-13-7-8-14(15)11(2)9-13/h3-9H,15H2,1-2H3 |
InChI Key |
UIXXDYWWVXRLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019970.png)
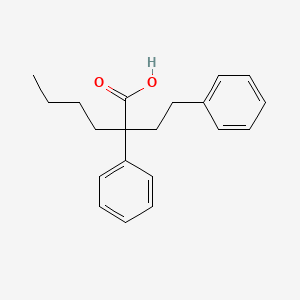
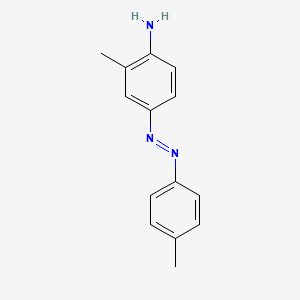
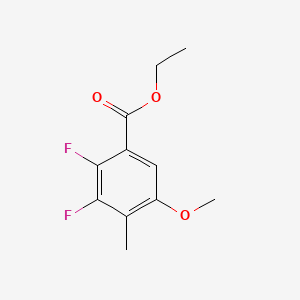
![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)

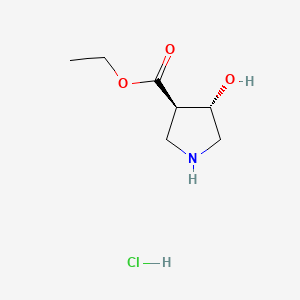
![2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14020004.png)

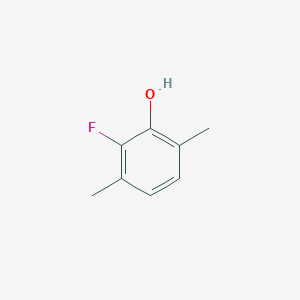
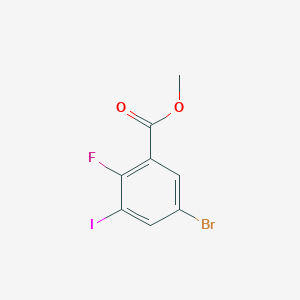
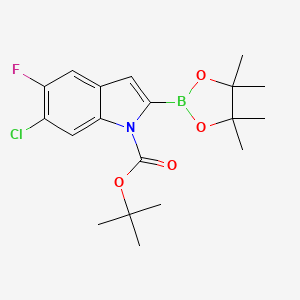
![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate](/img/structure/B14020041.png)
